7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Overview
Description
7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione is a chemical compound known for its diverse applications in various scientific fields This compound is characterized by its unique structure, which includes a purine core substituted with a 2,4-dichlorophenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzyl chloride and 1,3-dimethyluric acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and improved efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its effects on cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Aminophylline: A compound similar to theophylline, used as a bronchodilator.
Uniqueness
7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and differentiates it from other purine derivatives.
Properties
IUPAC Name |
7-[(2,4-dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O2/c1-18-12-11(13(21)19(2)14(18)22)20(7-17-12)6-8-3-4-9(15)5-10(8)16/h3-5,7H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYKTOWJOIKQOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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